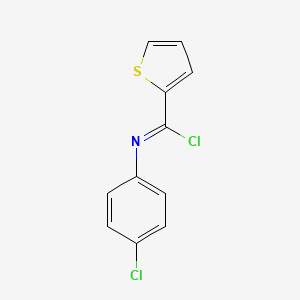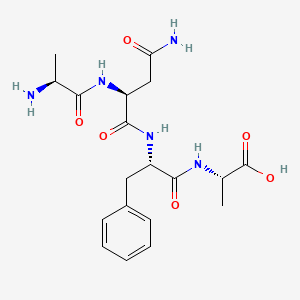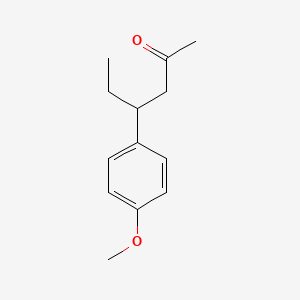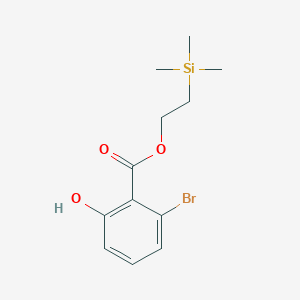
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is a chemical compound with the molecular formula C12H17BrO3Si and a molecular weight of 317.25 g/mol . It is a derivative of benzoic acid and contains both bromine and trimethylsilyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate typically involves the esterification of 2-bromo-6-hydroxybenzoic acid with 2-(trimethylsilyl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of 2-(Trimethylsilyl)ethyl 2-iodo-6-hydroxybenzoate.
Oxidation: Formation of 2-(Trimethylsilyl)ethyl 2-bromo-6-oxo-benzoate.
Reduction: Formation of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzyl alcohol.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-hydroxybenzoic acid: Lacks the trimethylsilyl group, making it less lipophilic.
2-(Trimethylsilyl)ethyl benzoate: Lacks the bromine and hydroxyl groups, reducing its reactivity.
2-Bromo-6-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capabilities.
Uniqueness
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is unique due to the presence of both bromine and trimethylsilyl groups, which enhance its reactivity and lipophilicity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .
Propiedades
Número CAS |
143104-20-5 |
|---|---|
Fórmula molecular |
C12H17BrO3Si |
Peso molecular |
317.25 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl 2-bromo-6-hydroxybenzoate |
InChI |
InChI=1S/C12H17BrO3Si/c1-17(2,3)8-7-16-12(15)11-9(13)5-4-6-10(11)14/h4-6,14H,7-8H2,1-3H3 |
Clave InChI |
NEWQMIQCICNFNV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOC(=O)C1=C(C=CC=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


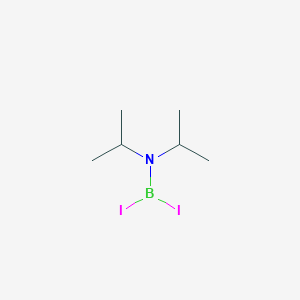
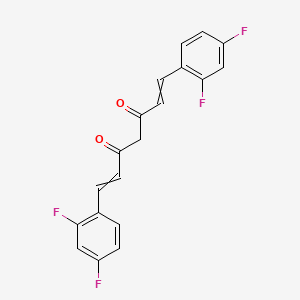
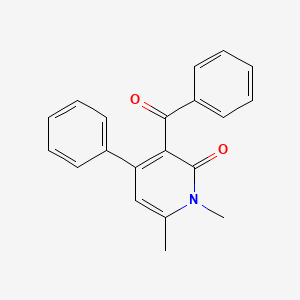
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)

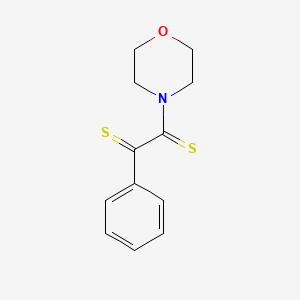
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)

![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
